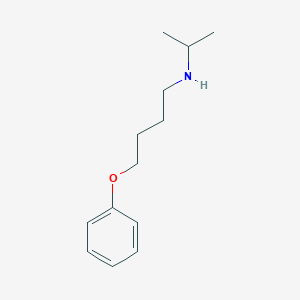

n-Isopropyl-4-phenoxybutan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

4-phenoxy-N-propan-2-ylbutan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-12(2)14-10-6-7-11-15-13-8-4-3-5-9-13/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3 |

InChI Key |

CAZYVJNDFGICMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCCCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Contextual Significance of Phenoxyalkylamine Structures in Organic Synthesis and Ligand Design

The phenoxyalkylamine framework, a key feature of n-Isopropyl-4-phenoxybutan-1-amine, holds considerable importance in the realms of organic synthesis and ligand design. This structural unit is recognized for its ability to interact with a variety of biological targets, making it a valuable scaffold in the development of new therapeutic agents and research tools.

The synthesis of phenoxyalkylamine derivatives can be achieved through various established methodologies in organic chemistry. A common approach involves the coupling of a phenol (B47542) with an alkylamine, a process that can be tailored to introduce a wide range of substituents on both the aromatic ring and the amine. For instance, the Ullmann condensation or Buchwald-Hartwig amination reactions are powerful tools for forming the crucial ether and carbon-nitrogen bonds, respectively. The versatility of these synthetic routes allows for the creation of diverse libraries of phenoxyalkylamine compounds for screening and optimization. A retrosynthetic analysis of a related 2-phenoxybenzamide (B1622244) structure highlights a strategy involving the coupling of a 2-phenoxy scaffold with a substituted aniline. mdpi.com

In the context of ligand design, the phenoxyalkylamine structure offers a combination of features that contribute to its binding affinity and selectivity for various receptors and enzymes. The phenoxy group can participate in π-stacking interactions and hydrogen bonding, while the flexible alkyl chain allows the amine group to orient itself optimally within a binding pocket. Phenylalkylamines, a broader class that includes this motif, are known to act as ligands for receptors such as the 5-HT₂A receptor and L-type calcium channels. nih.govnih.govnih.gov The specific nature of the substituents on both the phenyl ring and the amine nitrogen plays a critical role in determining the ligand's pharmacological profile.

Interdisciplinary Relevance of Butanamine Derivatives

The butanamine portion of n-Isopropyl-4-phenoxybutan-1-amine also contributes significantly to its potential interdisciplinary relevance. Butanamine and its derivatives are not only versatile building blocks in organic synthesis but are also found in a variety of biologically active molecules.

In the field of analytical chemistry, butanamine has been utilized as a conjugating reagent for the on-column derivatization of antioxidant amino acids in biological samples, enabling their sensitive determination. nih.gov This highlights the utility of the butanamine structure in developing methods for biomedical analysis.

From a medicinal chemistry perspective, butanamine derivatives are being investigated for their potential as pharmaceutical components. ontosight.ai The four-carbon chain provides a degree of conformational flexibility that can be advantageous for optimizing interactions with biological targets. Furthermore, the synthesis of butanamine derivatives, such as 4-isopropylamino-1-butanol, has been explored through various synthetic routes, including the reaction of 4-aminobutanol with acetone (B3395972) followed by hydrogenation. google.com

The table below provides a summary of the general characteristics and applications of phenoxyalkylamine and butanamine derivatives, placing this compound within a broader scientific context.

| Structural Class | Key Features | Common Applications | Relevant Synthetic Methods |

| Phenoxyalkylamines | Aromatic ring, ether linkage, flexible alkyl chain, terminal amine | Ligands for receptors (e.g., 5-HT₂A, L-type calcium channels) nih.govnih.govnih.gov | Ullmann condensation, Buchwald-Hartwig amination, Reductive amination |

| Butanamine Derivatives | Four-carbon alkyl chain with a terminal amine | Analytical derivatization reagents nih.gov, Pharmaceutical building blocks ontosight.ai, Synthetic intermediates google.com | Nucleophilic substitution, Reductive amination |

Current Research Gaps and Opportunities for N Isopropyl 4 Phenoxybutan 1 Amine

Strategic Approaches to the Phenoxybutyl Chain Construction

The formation of the 4-phenoxybutan-1-amine (B92858) core is a critical step in the synthesis of the target molecule. This can be achieved through several strategic approaches that involve the sequential or convergent assembly of the phenoxy moiety, the butane (B89635) linker, and the amine group.

Etherification Reactions for Phenoxy Moiety Introduction

The most common and direct method for introducing the phenoxy group is through a Williamson ether synthesis. lumenlearning.commasterorganicchemistry.com This S_N2 reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic four-carbon chain bearing a suitable leaving group. masterorganicchemistry.com

A typical approach involves the reaction of phenol (B47542) with a 4-halobutan-1-amine derivative. However, to avoid side reactions with the amine functionality, the amine group is often protected or introduced in a later step. A more effective strategy is to use a bifunctional butanyl synthon, such as 1,4-dibromobutane (B41627) or 1-bromo-4-chlorobutane. The reaction of phenol with an excess of such a dihalide under basic conditions can selectively yield 1-bromo-4-phenoxybutane. The remaining terminal halide can then be displaced by an amine.

The choice of base and solvent is crucial for the efficiency of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) are effective in deprotonating phenol to form the more nucleophilic phenoxide ion. youtube.com The reaction is typically carried out in aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724), which promote S_N2 reactions. chem-station.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Phenoxyalkanes

| Alkyl Halide | Phenol/Alkoxide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Bromobutane | Sodium Phenoxide | - | Ethanol | Reflux | ~85 | masterorganicchemistry.com |

| Ethyl Bromide | Isopropoxide | Sodium Hydride | THF | Reflux | High | youtube.com |

| Benzyl Chloride | Dehydroestrone | - | - | - | - | masterorganicchemistry.com |

| 1,4-Dichlorobutane | Phenol | Potassium Carbonate | DMF | 80-100 | Moderate | General Procedure |

This table presents generalized conditions and representative examples from the literature. Specific yields may vary based on substrate and precise reaction conditions.

Amine Group Incorporation Strategies

Once the phenoxybutyl scaffold with a suitable leaving group at the terminal position is synthesized (e.g., 1-bromo-4-phenoxybutane), the amine group can be introduced. A straightforward method is the direct alkylation of ammonia (B1221849) or a protected ammonia equivalent with the halo-functionalized phenoxybutane. However, this approach can lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. wikipedia.orgmasterorganicchemistry.comlibretexts.org

A more controlled method involves the use of phthalimide (B116566) (the Gabriel synthesis) or sodium azide (B81097). In the Gabriel synthesis, potassium phthalimide is alkylated with 1-bromo-4-phenoxybutane, followed by hydrazinolysis to release the primary amine, 4-phenoxybutan-1-amine. Alternatively, reaction with sodium azide followed by reduction of the resulting azide provides a clean route to the primary amine.

Another strategy involves starting with a molecule that already contains the amine functionality, albeit in a different form. For instance, a patent describes a process where a phenoxy-substituted epoxide is ring-opened with an amine, in this case, isopropyl amine, to directly form a secondary amino alcohol. google.com A similar approach could be envisioned starting with a phenoxy-substituted epoxide and a protected aminobutanol (B45853) derivative.

Carbon-Carbon Bond Formation in the Butane Linker

While less common for this specific target, carbon-carbon bond-forming reactions can be employed to construct the butane linker. These methods are generally more complex than the etherification and amination strategies described above.

One could envision a Grignard reaction between a phenoxy-functionalized Grignard reagent (e.g., phenoxyethylmagnesium bromide) and a two-carbon electrophile containing a masked amine functionality. Alternatively, coupling reactions such as the Suzuki or Heck reaction could be utilized to link a phenoxy-bearing fragment with a butenyl or butynyl precursor, which would then require further functional group manipulation to introduce the amine group. These multi-step sequences are typically lower-yielding and less atom-economical for the synthesis of this compound compared to the more direct approaches.

Selective N-Alkylation Techniques for Isopropyl Group Introduction

The final key transformation is the introduction of the isopropyl group onto the nitrogen atom of 4-phenoxybutan-1-amine. This must be done selectively to avoid the formation of a tertiary amine. The two primary methods for this are reductive amination and direct alkylation.

Reductive Amination Protocols

Reductive amination is a highly effective and widely used method for the selective synthesis of secondary amines. organic-chemistry.orgmasterorganicchemistry.comyoutube.com This one-pot reaction involves the condensation of a primary amine (4-phenoxybutan-1-amine) with a ketone (acetone in this case) to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly well-suited for this transformation. masterorganicchemistry.com These reagents are mild enough not to reduce the ketone starting material but are effective in reducing the intermediate iminium ion. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide, can facilitate the initial imine formation. organic-chemistry.org

Table 2: Reagents for Reductive Amination

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Catalyst (optional) | Product | Reference |

| Primary Amine | Aldehyde/Ketone | NaBH3CN or NaBH(OAc)3 | Methanol/Ethanol | Ti(i-PrO)4 | Secondary Amine | organic-chemistry.orgmasterorganicchemistry.com |

| Aniline | Benzaldehyde | NaBH4/DOWEX(R)50WX8 | THF | DOWEX(R)50WX8 | N-Benzylaniline | redalyc.org |

This table provides an overview of common reagent systems for reductive amination.

Direct Alkylation Methodologies

Direct alkylation of 4-phenoxybutan-1-amine with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) is another possible route. wikipedia.orglibretexts.org This S_N2 reaction, however, is often plagued by a lack of selectivity, as the resulting secondary amine product, this compound, can be more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine, N,N-diisopropyl-4-phenoxybutan-1-amine, as a significant byproduct. masterorganicchemistry.com

To favor mono-alkylation, reaction conditions can be optimized. Using a large excess of the primary amine can help to minimize over-alkylation. The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrogen halide formed during the reaction. The choice of solvent can also influence the selectivity, with polar aprotic solvents like acetonitrile being commonly used. researchgate.net A patent for a related compound, 4-isopropylamino-1-butanol, details the reaction of 4-bromo-1-acetoxyl butane with isopropyl amine in various solvents like dichloromethane (B109758), acetonitrile, and ethyl acetate (B1210297), with bases such as triethylamine or sodium bicarbonate, yielding the N-isopropyl derivative. google.com

Table 3: Conditions for Direct N-Alkylation of Amines

| Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Key Observation | Reference |

| 4-bromo-1-acetoxyl butane | Isopropyl amine | Triethylamine | Dichloromethane | 10 | Molar yield 83% | google.com |

| 4-bromo-1-acetoxyl butane | Isopropyl amine | Sodium Bicarbonate | Acetonitrile | 50 | Molar yield 83% | google.com |

| Primary/Secondary Amine | Alkyl Halide | Potassium Carbonate | Ethylene Glycol | 90-91 | General method | - |

This table presents specific examples from a patent for a similar transformation, highlighting the feasibility of direct N-isopropylation.

Optimization of Reaction Conditions and Catalyst Systems

The production of this compound can be approached through several synthetic routes, with reductive amination of 4-phenoxybutanal (B3023608) and N-alkylation of 4-phenoxybutylamine with an isopropylating agent being the most common. The efficiency of these methods is highly dependent on the chosen catalyst and reaction parameters.

Exploration of Catalyst Systems for Enhanced Efficiency

The catalytic reductive amination of aldehydes and ketones is a cornerstone of amine synthesis. researchgate.netacsgcipr.orgwikipedia.org For the synthesis of this compound from 4-phenoxybutanal and isopropylamine (B41738), various catalytic systems can be employed. While traditional methods may utilize stoichiometric reducing agents like sodium borohydride, modern approaches focus on catalytic hydrogenation for improved atom economy and process efficiency. wikipedia.org

Supported metal catalysts, such as nickel phosphide (B1233454) (Ni₂P) on silica (B1680970) (SiO₂), have shown high efficacy in continuous-flow reductive amination processes. nih.gov For instance, a Ni₂P/SiO₂ catalyst prepared with (NH₄)₂HPO₄ and reduced at 600 °C has demonstrated high yields in the synthesis of related N-alkylated pyrrolidones. nih.gov Ruthenium and iridium complexes have also emerged as powerful catalysts for reductive amination. nih.gov For example, catalysts generated in situ from RuCl₂(PPh₃)₃ and α-amino substituted benzimidazole (B57391) derivatives have been used to promote the reductive amination of acetophenone. wikipedia.org Furthermore, iridium-phosphate catalysts have shown excellent enantioselectivities in the direct asymmetric reductive amination of aliphatic ketones. nih.gov

Another catalytic approach involves the use of dibutyltin (B87310) dichloride, which catalyzes the direct reductive amination of aldehydes and ketones using phenylsilane (B129415) as a reductant. organic-chemistry.org This method offers mild reaction conditions and high functional group tolerance. organic-chemistry.org

The following table summarizes various catalyst systems applicable to reductive amination:

| Catalyst System | Reactants | Reducing Agent | Key Features |

| Nickel Phosphide (Ni₂P/SiO₂) | Ethyl levulinate, n-hexylamine | H₂ | High yield in continuous-flow processes. nih.gov |

| Ruthenium Complexes | Acetophenone, Ammonium formate | Ammonium formate | Effective for reductive amination. wikipedia.org |

| Iridium-Phosphate Complexes | Aliphatic ketones, Aniline | H₂ | High enantioselectivity in asymmetric synthesis. nih.gov |

| Dibutyltin Dichloride | Aldehydes/Ketones, Anilines/Dialkylamines | Phenylsilane | Mild conditions, high functional group tolerance. organic-chemistry.org |

Reaction Parameter Modulation for Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters include temperature, pressure, solvent, and the stoichiometry of reactants and catalysts.

In catalytic reductive aminations, the reaction temperature and hydrogen pressure are critical. For instance, in the reductive amination of propiophenone (B1677668) with benzylamine (B48309) over a gold-supported catalyst, the reaction is typically carried out at elevated temperatures and pressures. acsgcipr.org The choice of solvent also plays a significant role. While chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) have been traditionally used, greener alternatives are now preferred. acsgcipr.orgrsc.orgrsc.org

For the N-alkylation route, the reaction of a 4-phenoxybutyl halide with isopropylamine is influenced by the choice of base and solvent. A patent for the synthesis of 4-isopropylamino-1-butanol describes the reaction of 4-bromo-1-acetoxyl butane with isopropylamine in the presence of a base like triethylamine or sodium bicarbonate, with solvents such as dichloromethane, ethyl acetate, or acetonitrile. rsc.org The molar ratio of the amine to the alkylating agent is also a key parameter to control the extent of alkylation and minimize side products. rsc.org

The following interactive table illustrates the impact of reaction parameters on the synthesis of a related compound, 4-isopropylamino-1-acetoxyl butane, which can be a precursor to the target molecule.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes.

Solvent-Free or Environmentally Benign Solvent Utilization

A major focus of green chemistry in this context is the replacement of hazardous solvents. Studies have shown that solvents like ethyl acetate can be a viable substitute for chlorinated solvents in reductive amination reactions using sodium triacetoxyborohydride. acsgcipr.org Glycerol has also been explored as a green, recyclable solvent for the metal-free reductive amination of carbonyl compounds using sodium borohydride. ias.ac.in This method offers a greener protocol with rapid transformations and high yields. ias.ac.in Solvent selection guides have been developed to facilitate the replacement of undesirable solvents in aldehyde-based direct reductive amination processes. researchgate.netrsc.org

Atom-Economy and Waste Reduction Strategies

Atom economy is a key metric in green chemistry, and catalytic reductive amination is generally preferred over stoichiometric methods due to its higher atom economy. wikipedia.org One-pot reactions, where multiple synthetic steps are carried out in a single reactor without isolating intermediates, can significantly reduce waste and improve efficiency. ias.ac.in The direct catalytic reductive amination of carbonyl compounds is an example of a one-pot process that avoids the need to pre-form and isolate the imine intermediate. wikipedia.org

Stereoselective Synthesis Considerations for Analogues or Chiral Derivatives

The synthesis of chiral analogues of this compound, where the butyl chain contains a stereocenter, requires stereoselective synthetic methods.

One common approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. nih.govharvard.eduresearchgate.netwikipedia.orgsfu.ca For example, pseudoephenamine has been shown to be a versatile chiral auxiliary for the asymmetric alkylation of amides, leading to the formation of enantiomerically enriched products. nih.govharvard.edu After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. nih.govharvard.edu

Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to induce enantioselectivity. Chiral phosphoric acids have emerged as effective organocatalysts for the stereoselective synthesis of various chiral compounds, including allenes and styrenes. researchgate.netnih.gov Iridium-phosphate catalysts have also demonstrated high enantioselectivity in the direct asymmetric reductive amination of ketones, offering a direct route to chiral amines. nih.gov

The following table summarizes different approaches for stereoselective synthesis:

| Method | Description | Example |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to control stereochemistry. | Pseudoephenamine for asymmetric alkylation. nih.govharvard.edu |

| Asymmetric Catalysis | A chiral catalyst is used to induce enantioselectivity. | Chiral phosphoric acids for stereoselective synthesis. researchgate.netnih.gov |

| Chiral Ligands | Chiral molecules that coordinate to a metal catalyst to create a chiral environment. | Chiral Schiff bases used in metal-catalyzed reactions. sfu.ca |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. For a molecule like this compound, these calculations can provide insights into its stability, reactivity, and potential biological activity.

Electronic Density Distribution and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic density distribution of a molecule illustrates the regions with higher and lower electron density, which is crucial for understanding its chemical behavior. In this compound, the phenoxy group, with its aromatic ring and ether oxygen, is expected to have a high electron density. The nitrogen atom in the isopropylamine group also represents an electron-rich region due to its lone pair of electrons.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich phenoxy ring and the nitrogen atom of the amine. The LUMO, conversely, would be distributed over the aromatic system. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the energies of these orbitals. nih.gov

Table 1: Representative HOMO-LUMO Energy Values for Analogous Phenylalkylamine Structures

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -0.5 to 0.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: This data is illustrative and based on typical values for structurally similar compounds.

Reactivity Prediction via Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

Negative Regions (Red/Yellow): These areas have an excess of electrons and are prone to electrophilic attack. In this compound, these regions would be concentrated around the oxygen atom of the ether linkage and the nitrogen atom of the amine group, as well as over the π-system of the phenyl ring.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Such regions are typically found around the hydrogen atoms bonded to the nitrogen and carbon atoms.

The MEP surface provides a visual representation of the charge distribution and is instrumental in understanding intermolecular interactions, such as drug-receptor binding.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, due to its rotatable single bonds, means it can exist in numerous conformations. Understanding these conformations is vital as the biological activity of a molecule is often dependent on its three-dimensional shape. ijpsr.com

Energy Landscape Mapping of Stable Conformers

Conformational analysis involves mapping the potential energy surface of the molecule to identify its stable conformers, which correspond to energy minima on this surface. This process is typically performed using molecular mechanics or quantum chemical methods. researchgate.net For this compound, key dihedral angles to consider would be those around the C-O and C-N bonds, as well as within the butyl chain.

The relative energies of these conformers determine their population at a given temperature. It is not uncommon for the bioactive conformation of a drug-like molecule to be a higher energy conformer. nih.gov

Table 2: Illustrative Relative Energies of Stable Conformers for a Flexible Phenylalkylamine

| Conformer | Dihedral Angles (τ1, τ2, τ3) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | (gauche, anti, anti) | 0.00 | 45 |

| 2 | (anti, gauche, anti) | 0.75 | 25 |

| 3 | (gauche, gauche, gauche) | 1.50 | 15 |

| 4 | (anti, anti, gauche) | 2.50 | 10 |

| 5 | (Other) | > 3.00 | < 5 |

Note: This data is representative and illustrates a plausible conformational landscape.

Dynamic Behavior in Simulated Environments

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time in a simulated environment, such as in a solvent or near a biological target. nih.gov For this compound, an MD simulation would reveal how the molecule explores its conformational space, the flexibility of its different parts, and its interactions with surrounding molecules.

These simulations can highlight the transitions between different conformational states and the timescales on which these transitions occur. This information is crucial for understanding how the molecule might adapt its shape to bind to a receptor.

In Silico Structure-Activity Relationship (SAR) Investigations

In silico Structure-Activity Relationship (SAR) studies use computational methods to correlate the structural features of a series of compounds with their biological activity. scirp.org For a compound like this compound, SAR investigations would aim to identify which parts of the molecule are essential for its activity and how modifications to its structure might enhance or diminish this activity.

This is often achieved through techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping. researchgate.net For instance, a QSAR model for a series of phenoxybutan-amine derivatives might reveal that the nature of the substituent on the amine and the substitution pattern on the phenyl ring are critical for activity. nih.govnih.gov

Table 3: Hypothetical SAR Findings for Phenoxybutan-amine Derivatives

| Structural Feature | Modification | Impact on Activity | Rationale (Hypothesized) |

| Amine Substituent | Small alkyl (e.g., Isopropyl) | Optimal | Balances steric and electronic effects for receptor binding. |

| Bulky alkyl (e.g., t-Butyl) | Decreased | Steric hindrance prevents optimal binding. | |

| Phenyl Ring Substitution | Electron-withdrawing group | Increased | Enhances π-π stacking interactions with the receptor. |

| Electron-donating group | Decreased | Alters the electrostatic potential, weakening interactions. | |

| Butyl Chain Length | Shorter or Longer | Decreased | Incorrect positioning of the amine group relative to the phenoxy group for optimal receptor interaction. |

Note: This table presents a hypothetical SAR based on general principles and findings for analogous compound series.

Ligand Efficiency and Lipophilic Efficiency Profiling

As of the latest available scientific literature, there are no published studies that specifically detail the ligand efficiency (LE) and lipophilic efficiency (LLE) profiling of this compound. These metrics are crucial in drug discovery for optimizing the quality of lead compounds. Ligand efficiency relates the binding affinity of a molecule to its size (heavy atom count), while lipophilic efficiency connects potency to lipophilicity (LogP). uniroma1.itnih.gov The calculation of these parameters requires experimental data on the biological activity (such as IC50 or Ki) of this compound against a specific biological target, which is currently not available in the public domain.

Without empirical biological data, a theoretical profiling remains speculative. However, for context, the general principle of these metrics is to guide the development of potent and drug-like molecules. A high LE suggests that a compound achieves its potency in a size-efficient manner, while a favorable LLE indicates a good balance between potency and lipophilicity, which is often critical for desirable pharmacokinetic properties. uniroma1.it

A hypothetical analysis would require the calculation of the compound's LogP and its biological potency against a chosen target. The molecular weight of this compound is 207.31 g/mol . bldpharm.com The lipophilicity (LogP) can be computationally estimated, but without a corresponding biological activity value, the LE and LLE cannot be determined.

Computational Design of Analogues for Targeted Interactions

There is currently no publicly available research that describes the computational design of analogues of this compound for targeted interactions. The process of computational analogue design typically involves identifying a validated biological target and understanding the structure-activity relationship (SAR) of a lead compound. This understanding is then used to guide the in silico design of new molecules with potentially improved affinity, selectivity, or pharmacokinetic properties.

The design of analogues would typically involve modifications to the core structure of this compound, which consists of a phenoxy group, a butyl linker, and an isopropylamine moiety. Computational techniques such as free energy perturbation (FEP) or virtual screening of analogue libraries could be employed to predict the binding affinities of designed compounds. However, without a known biological target and initial SAR data for the parent compound, such computational design studies have not been undertaken or published.

Molecular Docking Studies for Hypothetical Receptor Interactions

Binding Mode Prediction and Interaction Analysis with Theoretical Targets

No molecular docking studies for this compound have been published in the scientific literature. Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This technique is instrumental in predicting the binding mode and interactions of a ligand with a biological target at the atomic level.

For a molecular docking study to be conducted, a three-dimensional structure of a target receptor is required. As there are no specified biological targets for this compound in the available literature, any docking study would be purely hypothetical. Such a study would involve selecting a plausible theoretical target based on the structural features of the ligand. For instance, given its chemical structure, one might hypothetically explore its interaction with various amine-binding receptors or enzymes. The docking simulations would then predict the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Scoring Function Evaluation for Binding Affinity Estimation

In the absence of any molecular docking studies for this compound, there has been no evaluation of scoring functions for estimating its binding affinity. Scoring functions are mathematical models used in docking programs to approximate the binding free energy of a ligand to a receptor. nih.gov The accuracy of these functions is critical for ranking different ligands and predicting their potency.

The evaluation of scoring functions for a specific compound like this compound would necessitate a dataset of experimentally determined binding affinities for this compound against one or more biological targets. These experimental values would then be compared with the scores produced by various scoring functions. This comparison would help in identifying the most reliable scoring function for this particular chemical scaffold and target class. Given the lack of both experimental binding data and docking studies for this compound, no such evaluation has been reported.

Investigation of N Isopropyl 4 Phenoxybutan 1 Amine As a Chemical Intermediate and Precursor

Application in the Synthesis of Complex Organic Molecules

While the structural motifs of n-Isopropyl-4-phenoxybutan-1-amine are found in various biologically active molecules, specific documented applications of this compound as a starting material or intermediate in the synthesis of complex organic molecules are not readily found in peer-reviewed scientific journals.

Role in Heterocyclic Compound Formation

The presence of a primary amine and an ether linkage suggests potential pathways for the formation of heterocyclic compounds. For instance, the amine functionality could, in principle, be utilized in condensation reactions with dicarbonyl compounds to form various nitrogen-containing heterocycles. However, no specific studies demonstrating such transformations for this compound have been identified in the public domain. The formation of heterocyclic aromatic amines is a broad area of study, but direct links to this specific precursor are not established. longdom.org

Contribution to Polyfunctional Molecule Construction

The distinct functionalities within this compound—the secondary amine, the alkyl chain, and the aromatic phenoxy group—offer theoretical attachment points for building polyfunctional molecules. The amine can serve as a nucleophile or be transformed into other functional groups, while the phenoxy ring can undergo electrophilic substitution. This versatility is a hallmark of useful intermediates in medicinal chemistry and material science. Yet, concrete examples of its use in constructing such molecules are not publicly documented.

Derivatization Strategies for Functional Group Transformation

The chemical handles present in this compound lend themselves to various derivatization strategies, although specific research on this compound is limited.

Amine Functionalization for Advanced Scaffolds

The secondary amine is a key site for modification. It could undergo N-alkylation, N-acylation, or be used in reductive amination protocols to introduce a wide array of substituents, thereby generating diverse chemical scaffolds. Such modifications are fundamental in creating libraries of compounds for drug discovery. For instance, related amine compounds are frequently modified to explore structure-activity relationships.

Modification of the Phenoxy Moiety

The phenoxy group offers another avenue for derivatization. Electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, could introduce new functional groups onto the aromatic ring. These modifications would significantly alter the electronic and steric properties of the molecule, leading to new chemical entities.

Scaffold Design and Elaboration for Novel Chemical Entities

The core structure of this compound can be envisioned as a scaffold for the design of novel chemical entities. Its linear and flexible nature, combined with aromatic and basic functionalities, makes it an attractive starting point for combinatorial chemistry. By systematically applying the derivatization strategies mentioned above, a multitude of new compounds could theoretically be generated. However, the absence of published research in this area means that its potential as a versatile scaffold remains largely unexplored in the public scientific sphere.

Advanced Analytical Methodologies for Research Scale Characterization of N Isopropyl 4 Phenoxybutan 1 Amine

Spectroscopic Techniques for Detailed Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers powerful tools for determining the structure and composition of molecules at the atomic level. jchps.com Different spectroscopic techniques provide complementary information, and a combination of these methods is often necessary for the unambiguous identification of a compound like n-Isopropyl-4-phenoxybutan-1-amine. jchps.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the structure and connectivity of atoms within a molecule. jchps.comyoutube.com It relies on the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C), which have a property called spin. youtube.com When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies, creating a spectrum that reveals the chemical environment of each atom. youtube.com

For a molecule like this compound, ¹H NMR would provide information on the number of different types of protons and their neighboring protons, while ¹³C NMR would identify the different carbon environments. The chemical shift, measured in parts per million (ppm), indicates the electronic environment of a nucleus. youtube.com

Advanced, multi-dimensional NMR techniques are particularly crucial for complex structural analysis:

Correlation Spectroscopy (COSY): This 2D NMR technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing the carbon skeleton of the butan-1-amine chain and the isopropyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is instrumental in connecting the different fragments of the molecule, for instance, linking the phenoxy group to the butyl chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for determining spatial proximity between atoms, regardless of whether they are directly bonded. This is particularly useful for conformational analysis, revealing how the flexible butyl chain and the isopropyl and phenoxy groups are oriented in three-dimensional space. By analyzing the through-space interactions, researchers can gain insights into the preferred conformations of this compound.

The study of related compounds, such as alkanes in nematic liquid crystals, demonstrates how NMR can be used to investigate conformational distributions and the energy differences between different conformers (e.g., trans vs. gauche). nih.gov This type of detailed analysis is essential for understanding the molecule's shape and how it might interact with other molecules.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| Isopropyl CH | 3.0 (septet) | 50.0 | Isopropyl CH₃ | Amine CH, Isopropyl CH₃ |

| Isopropyl CH₃ | 1.1 (doublet) | 22.0 | Isopropyl CH | Isopropyl CH |

| Amine CH | 2.8 (triplet) | 45.0 | Butyl CH₂ (adjacent to N) | Isopropyl CH, Butyl CH₂ (adjacent to N) |

| Butyl CH₂ (adjacent to N) | 1.7 (multiplet) | 30.0 | Amine CH, Butyl CH₂ (middle) | Amine CH, Butyl CH₂ (middle) |

| Butyl CH₂ (middle) | 1.6 (multiplet) | 25.0 | Butyl CH₂ (adjacent to N), Butyl CH₂ (adjacent to O) | Butyl CH₂ (adjacent to N), Butyl CH₂ (adjacent to O) |

| Butyl CH₂ (adjacent to O) | 4.0 (triplet) | 68.0 | Butyl CH₂ (middle) | Phenoxy C1 |

| Phenoxy C-H (ortho) | 6.9 (doublet) | 115.0 | Phenoxy C-H (meta) | Phenoxy C1, Phenoxy C-H (meta) |

| Phenoxy C-H (meta) | 7.3 (triplet) | 130.0 | Phenoxy C-H (ortho), Phenoxy C-H (para) | Phenoxy C1, Phenoxy C-H (ortho), Phenoxy C-H (para) |

| Phenoxy C-H (para) | 6.95 (triplet) | 122.0 | Phenoxy C-H (meta) | Phenoxy C-H (meta) |

| Phenoxy C1 (ipso) | - | 158.0 | - | Butyl CH₂ (adjacent to O), Phenoxy C-H (ortho) |

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts and coupling patterns would need to be determined experimentally.

High-Resolution Mass Spectrometry for Metabolite and Degradation Product Identification

High-resolution mass spectrometry (HRMS) is a cornerstone of modern analytical chemistry, playing a critical role in the identification of unknown compounds, including metabolites and degradation products. researchgate.netnih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. scirp.org

When this compound is subjected to metabolic processes or degradation, various new chemical entities can be formed. HRMS, often coupled with liquid chromatography (LC-MS), is the technique of choice for detecting and identifying these products. researchgate.netnih.gov The process generally involves:

Separation: The complex mixture of the parent compound, its metabolites, and degradation products is first separated using liquid chromatography.

Ionization: The separated molecules are then ionized, for example, by electrospray ionization (ESI).

Mass Analysis: The ionized molecules are analyzed in a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, which measures their mass-to-charge ratio (m/z) with high precision.

Fragmentation (MS/MS): To further elucidate the structure, the ions of interest can be fragmented, and the masses of the resulting fragment ions are also measured with high accuracy.

The accurate mass data obtained from HRMS allows for the confident determination of the elemental formula of the parent ion and its fragments. scirp.org By comparing the fragmentation pattern of a metabolite or degradation product to that of the parent compound, researchers can pinpoint the site of modification. For example, the addition of an oxygen atom (hydroxylation) or the cleavage of a bond can be readily identified. nih.gov Data mining techniques, such as mass defect filtering, can help to quickly identify potential metabolites in a complex biological matrix. researchgate.netnih.gov

The identification of degradation products is crucial for understanding the stability of a compound under various conditions. scirp.orgnih.gov For instance, forced degradation studies, where the compound is exposed to stress conditions like acid, base, oxidation, heat, and light, are often performed. The resulting degradation products are then identified using LC-HRMS, providing valuable information about the compound's stability profile. nih.gov

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.). nih.govresearchgate.net Different types of bonds absorb at characteristic frequencies, allowing for the identification of functional groups. For this compound, key IR absorptions would be expected for the N-H bond of the secondary amine, the C-N bond, the C-O ether linkage, the aromatic C-H and C=C bonds of the phenoxy group, and the aliphatic C-H bonds of the butyl and isopropyl groups.

Raman Spectroscopy: Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. spectroscopyonline.comscitechdaily.com The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. scitechdaily.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a good complement to IR spectroscopy. researchgate.net For this compound, the aromatic ring vibrations and the carbon skeleton would likely produce strong Raman signals.

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. bu.edu The "fingerprint region" of the spectrum, typically below 1500 cm⁻¹, is particularly rich in information and unique to each molecule, making it a powerful tool for identification and quality control. spectroscopyonline.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| N-H (secondary amine) | Stretch | 3300-3500 (weak to medium) | Weak |

| C-H (aromatic) | Stretch | 3000-3100 (medium) | Strong |

| C-H (aliphatic) | Stretch | 2850-3000 (strong) | Medium |

| C=C (aromatic) | Stretch | 1400-1600 (medium to strong) | Strong |

| C-O (ether) | Stretch | 1000-1300 (strong) | Medium |

| C-N | Stretch | 1000-1250 (medium) | Weak |

Note: This table provides general ranges for expected frequencies. The exact positions and intensities of the peaks would need to be determined experimentally.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is a powerful set of techniques used to separate the components of a mixture. anjs.edu.iq For the characterization of this compound, chromatographic methods are essential for determining its purity, quantifying its concentration, and monitoring the progress of its synthesis. ipinnovative.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. ipinnovative.comresearchgate.net It is particularly well-suited for non-volatile or thermally unstable compounds like this compound.

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. anjs.edu.iq The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com

Key aspects of HPLC analysis for this compound include:

Purity Assessment: HPLC can effectively separate the target compound from any impurities, starting materials, or by-products from its synthesis. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for the determination of its purity.

Quantitative Analysis: By creating a calibration curve using standards of known concentration, HPLC can be used to accurately quantify the amount of this compound in a sample. This is crucial for various applications, including formulation development and stability studies.

Reaction Monitoring: HPLC can be used to monitor the progress of the chemical synthesis of this compound. By taking small aliquots of the reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product, allowing for the optimization of reaction conditions.

The choice of detector is also important in HPLC. A UV-Vis detector is commonly used, as the phenoxy group in this compound will absorb UV light. anjs.edu.iqnih.gov For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS), as discussed previously. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govjapsonline.com While this compound itself may have limited volatility, GC-MS can be invaluable for identifying volatile impurities, residual solvents, or certain degradation products.

In GC-MS, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) carries the vaporized analytes through the column, which is coated with a stationary phase. Separation is based on the differential partitioning of the analytes between the carrier gas and the stationary phase, which is influenced by their boiling points and polarities. The separated components then enter the mass spectrometer, where they are ionized and detected. youtube.com

For the analysis of a sample of this compound, GC-MS could be used to:

Identify Volatile Impurities: This could include residual solvents from the synthesis or purification process, or volatile by-products.

Analyze for Volatile Degradation Products: If the compound degrades to produce smaller, more volatile molecules, GC-MS would be an effective tool for their identification. For instance, the analysis of volatile amines produced by certain bacteria has been successfully achieved using GC-MS. nih.gov

The mass spectrometer provides a mass spectrum for each separated component, which serves as a molecular fingerprint and allows for confident identification by comparison to spectral libraries.

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is an indispensable tool for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. For a compound like this compound, which possesses a stereocenter at the carbon atom bearing the amine group, determining the enantiomeric purity is of paramount importance in research settings. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

The separation is achieved by passing a solution of the analyte through a chromatography column packed with a chiral material. One enantiomer will interact more strongly with the CSP, leading to a longer retention time, while the other enantiomer will elute more quickly. The choice of the CSP and the mobile phase composition are critical for achieving optimal separation.

While specific research findings on the chiral separation of this compound are not widely published, data from structurally analogous compounds can provide insight into potential methodologies. For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral amines.

Table 1: Illustrative Chiral HPLC Method for a Phenoxybutan-1-amine Analogue

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

This data is representative and intended to illustrate a typical chiral separation method for a related compound class.

The resulting chromatogram would show two distinct peaks, corresponding to the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (ee), a measure of the compound's enantiomeric purity.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the precise molecular structure, including bond lengths, bond angles, and stereochemistry, in the solid state.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is dependent on the arrangement of the atoms. By collecting and analyzing this diffraction pattern, a detailed electron density map of the molecule can be generated, from which the atomic positions can be determined.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its covalent structure and the relative stereochemistry of any chiral centers. Furthermore, the crystallographic data reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding.

While a specific crystal structure for this compound is not publicly available, the following table illustrates the type of data that would be obtained from such an analysis, based on a representative small organic molecule.

Table 2: Representative Crystallographic Data for a Small Organic Molecule

| Parameter | Value |

| Chemical Formula | C13H21NO |

| Formula Weight | 207.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 5.89 Å, c = 20.45 Å |

| α = 90°, β = 98.7°, γ = 90° | |

| Volume | 1203.4 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.145 g/cm³ |

This data is for illustrative purposes and does not represent this compound.

The successful application of X-ray crystallography provides an unequivocal structural proof, which is a cornerstone of chemical research and development.

Conclusion and Future Research Perspectives

Synthesis and Molecular Properties of n-Isopropyl-4-phenoxybutan-1-amine

The chemical compound this compound is a member of the phenoxyalkylamine class, characterized by a phenoxy group linked to an alkyl chain which, in turn, is attached to a secondary amine. While specific, detailed research on this particular molecule is not extensively documented in publicly available literature, its synthesis can be postulated based on established organic chemistry principles and analogous reactions. A probable synthetic pathway involves the nucleophilic substitution reaction between 4-phenoxy-1-bromobutane and isopropylamine (B41738). In this reaction, the lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbon atom of the 4-phenoxy-1-bromobutane, displacing the bromide ion and forming the desired this compound.

The fundamental molecular properties of this compound have been identified and are summarized below. These properties are crucial for its handling, characterization, and potential future applications.

| Property | Value | Reference |

| CAS Number | 1226010-35-0 | bldpharm.comfluorochem.co.uk |

| Molecular Formula | C13H21NO | bldpharm.com |

| Molecular Weight | 207.31 g/mol | bldpharm.com |

| Purity | 98% | fluorochem.co.uk |

Emerging Research Frontiers for Phenoxyalkylamine Chemistry

The phenoxyalkylamine scaffold is recognized as a "privileged moiety" in medicinal chemistry and drug discovery. mdpi.com This structural motif is present in numerous biologically active compounds, suggesting that this compound could be a valuable candidate for further investigation. Emerging research in this area is focused on several key therapeutic targets.

One significant frontier is the development of ligands for G-protein coupled receptors (GPCRs). For example, derivatives of phenoxyalkylamine have been studied for their affinity and activity at histamine (B1213489) H3 and serotonin (B10506) 5-HT1A receptors. mdpi.com These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and anxiety. The structural components of this compound—the phenoxy ring, the flexible butyl linker, and the isopropyl-substituted amine—provide a framework that can be systematically modified to optimize binding to such receptors.

Potential Directions for Interdisciplinary Research on this compound

The unique structural features of this compound open up several avenues for interdisciplinary research, combining synthetic chemistry with computational modeling, pharmacology, and materials science.

Computational and Medicinal Chemistry: A significant opportunity lies in the use of molecular modeling and computational chemistry to predict the biological activity of this compound and to guide the design of new derivatives. nih.gov By simulating the docking of this molecule with various biological targets, researchers can identify potential protein-ligand interactions and predict binding affinities. This in-silico approach can streamline the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.

Pharmacological and Biological Evaluation: Interdisciplinary collaboration with pharmacologists and biologists is crucial to evaluate the biological effects of this compound. This would involve in vitro assays to determine its activity on specific receptors, enzymes, or cell lines, followed by in vivo studies in animal models to assess its efficacy and pharmacokinetic properties. Such studies could uncover potential therapeutic applications in areas like neuroscience, oncology, or immunology. nih.gov

Materials Science and Drug Delivery: The physicochemical properties of this compound could be explored for applications in materials science, particularly in the development of novel drug delivery systems. Its amine functional group allows for salt formation, which can be used to modify its solubility and dissolution rate. Furthermore, the molecule could potentially be incorporated into polymeric matrices or nanoparticles to create controlled-release formulations, enhancing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of n-Isopropyl-4-phenoxybutan-1-amine that influence its experimental handling?

- Methodological Answer :

- Solubility : Test in polar (e.g., water, methanol) and non-polar solvents (e.g., hexane) to determine optimal dissolution conditions.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure (e.g., 40°C/75% RH for 6 months) to assess shelf life .

- Storage : Store at -20°C in airtight containers to prevent hydrolysis or oxidation, as recommended for structurally similar amines .

- Hazard Handling : Use PPE (gloves, goggles) and fume hoods; refer to analogous butanamine derivatives for safety protocols .

Q. How can researchers confirm the structural identity of n-Isopropyl-4-phenoxybutan-1-amine post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Compare experimental /-NMR spectra with computational predictions (e.g., PubChem data for analogous piperidine derivatives) to validate amine and phenoxy group positions .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion ([M+H]) and fragmentation patterns.

- IR Spectroscopy : Identify characteristic N-H (3300–3500 cm) and C-O (1200–1250 cm) stretches .

Advanced Research Questions

Q. How should researchers address discrepancies between computational predictions and experimental spectral data (e.g., NMR, IR) for n-Isopropyl-4-phenoxybutan-1-amine?

- Methodological Answer :

- Re-evaluate Computational Models : Cross-validate using multiple software tools (e.g., Gaussian, ADF) to account for solvent effects or conformational flexibility .

- Stereochemical Analysis : Perform NOESY or X-ray crystallography to resolve ambiguities in spatial arrangements of the isopropyl and phenoxy groups.

- Data Reconciliation : Compare with structurally validated compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide to identify systematic errors .

Q. What strategies optimize the synthetic yield of n-Isopropyl-4-phenoxybutan-1-amine in reductive amination reactions?

- Methodological Answer :

- Reaction Conditions :

| Parameter | Optimization Range | Catalyst/Reagent |

|---|---|---|

| Temperature | 50–80°C | NaBH, NaBHCN |

| Solvent | MeOH, THF, or DCM | Acetic acid (pH 4–6) |

| Substrate Ratio | 1:1.2 (amine:ketone) |

- Workflow :

Use Design of Experiments (DoE) to vary parameters systematically .

Monitor reaction progress via TLC or LC-MS.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers resolve contradictions in biological activity data for n-Isopropyl-4-phenoxybutan-1-amine across different assay systems?

- Methodological Answer :

- Assay Standardization : Normalize protocols for cell lines (e.g., HEK293 vs. CHO), buffer conditions, and incubation times.

- Metabolic Stability : Test liver microsome stability (e.g., human vs. rodent) to account for species-specific degradation .

- Target Selectivity : Use competitive binding assays (e.g., radioligand displacement) to rule off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.